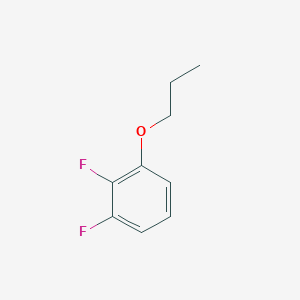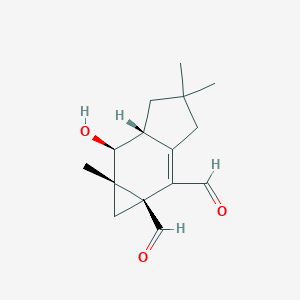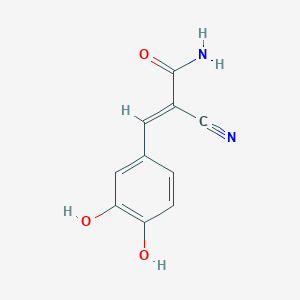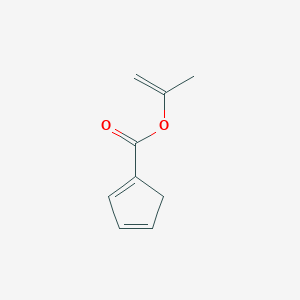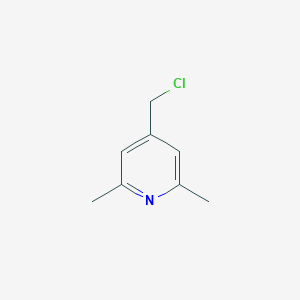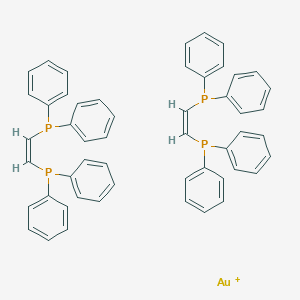
AU(Bdpe)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AU(Bdpe)2 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a coordination complex with the chemical formula [Au(Bdpe)2]ClO4, where Bdpe refers to bis(diphenylphosphino)ethane. This compound has unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of AU(Bdpe)2 is not yet fully understood. However, it has been suggested that it may act by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth.
Effets Biochimiques Et Physiologiques
AU(Bdpe)2 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains. Furthermore, AU(Bdpe)2 has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
AU(Bdpe)2 has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it exhibits low toxicity in vitro, making it safe for use in cell culture experiments. However, one limitation of AU(Bdpe)2 is that it is relatively unstable in solution, which may affect its activity and efficacy.
Orientations Futures
There are several future directions for research on AU(Bdpe)2. One area of focus is the development of new cancer therapies based on AU(Bdpe)2. Additionally, further research is needed to fully understand the mechanism of action of AU(Bdpe)2 and its potential applications in materials science. Furthermore, there is a need for more studies on the toxicity and pharmacokinetics of AU(Bdpe)2 to assess its potential as a therapeutic agent.
In conclusion, AU(Bdpe)2 is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
AU(Bdpe)2 can be synthesized through a simple and efficient method. It involves the reaction of gold(III) chloride trihydrate with bis(diphenylphosphino)ethane in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method is advantageous because it produces high yields of pure AU(Bdpe)2.
Applications De Recherche Scientifique
AU(Bdpe)2 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, it has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, AU(Bdpe)2 has been shown to have potential applications in materials science, such as in the development of new catalysts.
Propriétés
Numéro CAS |
116449-44-6 |
|---|---|
Nom du produit |
AU(Bdpe)2 |
Formule moléculaire |
C52H44AuP4+ |
Poids moléculaire |
989.8 g/mol |
Nom IUPAC |
[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |
InChI |
InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |
Clé InChI |
QMQIGTWPVCYIGL-RFLAESERSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES canonique |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Synonymes |
AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



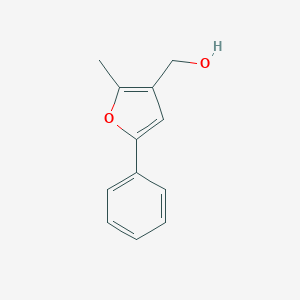
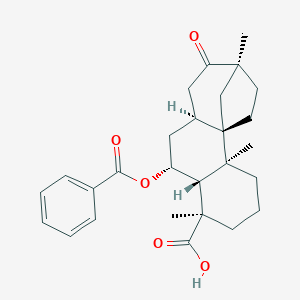
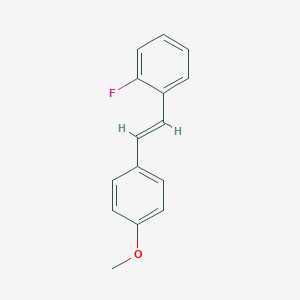
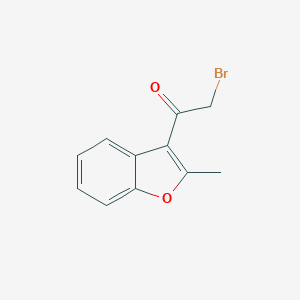
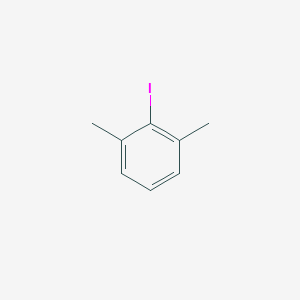
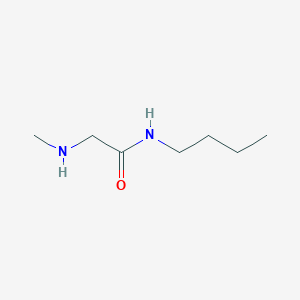
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
